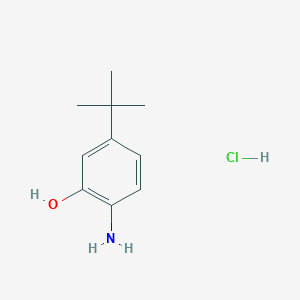
2-Amino-5-tert-butylphenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-tert-butylphenol hydrochloride, also known as N-(2-hydroxy-5-tert-butylphenyl) acetamide hydrochloride or Norketotifen hydrochloride, is a synthetic organic compound. It is also known as 5-Amino-2-tert-butyl-phenol with the CAS Number: 873055-35-7 . It has a molecular weight of 165.24 and is a brown solid .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-tert-butylphenol hydrochloride is represented by the linear formula C10H15NO . The Inchi Code is 1S/C10H15NO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,11H2,1-3H3 .Physical And Chemical Properties Analysis
2-Amino-5-tert-butylphenol hydrochloride is a brown solid with a molecular weight of 165.24 . and should be stored at a temperature of 0-5°C .Scientific Research Applications
Antiviral and Immunomodulatory Properties
2-Amino-5-tert-butylphenol hydrochloride derivatives have been investigated for their antiviral properties and potential immunomodulatory effects. Research indicates that certain concentrations of these compounds can stimulate the production of interferons, key proteins in the immune response against viruses, without exhibiting toxic effects. This suggests potential applications in developing therapies for viral infections and immune system modulation (Nizheharodava et al., 2020).
Antioxidant Activity
Studies have also focused on the synthesis of new compounds bearing 2,6-di-tert-butylphenol moieties, demonstrating significant antioxidant properties. These compounds have shown potential in scavenging free radicals, indicating their utility in combating oxidative stress, which is implicated in various diseases (Shakir et al., 2014).
Molecular and Electronic Structure Studies
Research has been conducted on the coordination chemistry of ligands containing 2-aminophenolato parts, which are of interest due to their potential redox non-innocent properties. This research is crucial in understanding the molecular and electronic structures of such complexes, which can have implications in fields like catalysis and material science (Chun et al., 2001).
Catalysis and Chemical Synthesis
The derivatives of 2-Amino-5-tert-butylphenol hydrochloride are explored in various catalytic processes and chemical syntheses. For instance, their use in the stereoselective hydrogenation of tert-butylphenols has been investigated, offering insights into more efficient and selective catalytic methods (Hiyoshi et al., 2007).
Potential in Cancer Research
Organotin(IV) complexes containing bis-(2,6-di-tert-butylphenol)tin(IV) dichloride have been studied for their inhibitory effects against human breast cancer. Such research underscores the potential of these compounds in developing new anticancer therapies (Shpakovsky et al., 2012).
Polymer Science
In polymer science, the derivatives of 2-Amino-5-tert-butylphenol hydrochloride have been utilized in the synthesis of novel polyimides. These studies are significant for developing materials with desirable properties like high glass transition temperatures, low dielectric constants, and good solubility (Yang et al., 2006).
Safety And Hazards
While specific safety and hazard information for 2-Amino-5-tert-butylphenol hydrochloride is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Personal protective equipment and chemical impermeable gloves should be worn, and all sources of ignition should be removed .
properties
IUPAC Name |
2-amino-5-tert-butylphenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,3)7-4-5-8(11)9(12)6-7;/h4-6,12H,11H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMCAEVKUKIEAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-tert-butylphenol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

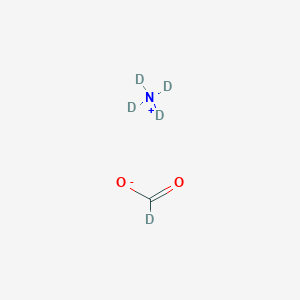
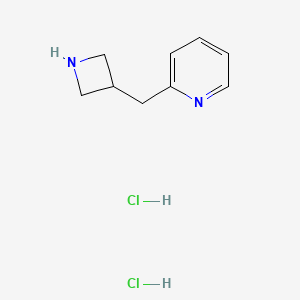
amine](/img/structure/B1381013.png)
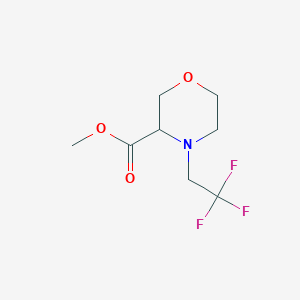
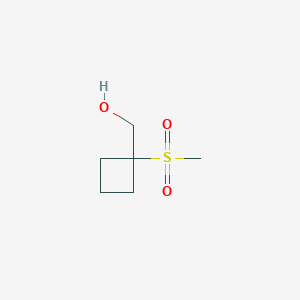
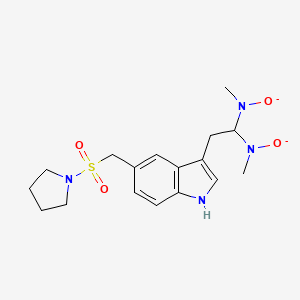
![6-Aminobenzo[c]isothiazole](/img/structure/B1381021.png)
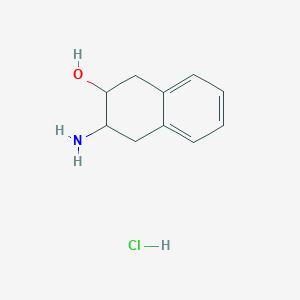
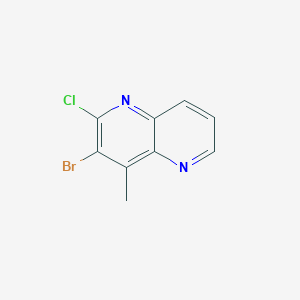
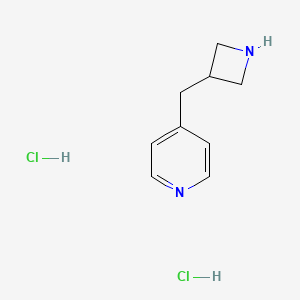

![5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1381029.png)
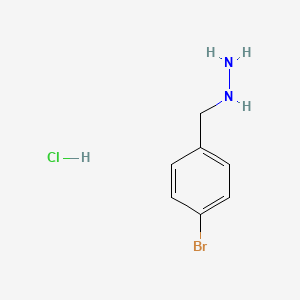
![2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol](/img/structure/B1381031.png)